PF-06745268

Catalog No.
S539201
CAS No.
1812190-38-7
M.F
C26H25F3N4O3
M. Wt
498.5062
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06745268

CAS Number

1812190-38-7

Product Name

PF-06745268

IUPAC Name

2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione

Molecular Formula

C26H25F3N4O3

Molecular Weight

498.5062

InChI

InChI=1S/C26H25F3N4O3/c1-15-12-32(14-30-15)18-5-6-19-22(34)31(8-9-33(19)23(18)35)13-25-11-21(25)24(2,3)36-20-7-4-16(10-17(20)25)26(27,28)29/h4-7,10,12,14,21H,8-9,11,13H2,1-3H3/t21-,25-/m1/s1

InChI Key

LHTSLMHEFKNOOX-PXDATVDWSA-N

SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)CC45CC4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C

Solubility

Soluble in DMSO

Synonyms

PF-06745268

Description

The exact mass of the compound 2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione is 498.1879 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06745268 is a chemical compound with the molecular formula corresponding to a specific structure that has garnered interest in pharmaceutical research. It is identified by the CAS number 1812190-38-7 and is available in high purity from chemical suppliers like Sigma-Aldrich. The compound's precise structural characteristics and functional groups contribute to its biological activity and potential applications in medicinal chemistry.

Involving PF-06745268 primarily depend on its functional groups and molecular structure. While specific reaction pathways for PF-06745268 are not extensively documented in the available literature, compounds of similar nature often participate in various organic reactions such as substitution, addition, and elimination reactions. These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts.

PF-06745268 has shown promising biological activity in preliminary studies, particularly in the context of drug discovery. Its mechanism of action may involve interactions with specific biological targets, potentially affecting signaling pathways or enzymatic activities. The compound's biological effects are under investigation, with a focus on its therapeutic potential in treating various diseases.

The synthesis of PF-06745268 typically involves multi-step organic synthesis techniques. While detailed synthetic routes are not provided in the search results, common methods for synthesizing similar compounds may include:

  • Functional Group Modification: Altering existing functional groups to enhance biological activity or solubility.
  • Coupling Reactions: Utilizing coupling agents to form new bonds between different molecular fragments.
  • Cyclization: Creating cyclic structures that may enhance the compound's stability or bioactivity.

Researchers often optimize these methods to improve yield and purity during the synthesis process.

PF-06745268 has potential applications in medicinal chemistry, particularly as a lead compound for drug development. Its unique properties may allow it to serve as a scaffold for designing new pharmaceuticals targeting specific diseases. Additionally, its role in biological research could facilitate studies on cellular mechanisms and disease pathways.

Interaction studies involving PF-06745268 focus on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects. These studies may involve:

  • Binding Assays: Evaluating how well PF-06745268 binds to target proteins or receptors.
  • Cellular Studies: Investigating the effects of PF-06745268 on cell viability, proliferation, and signaling pathways.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics of PF-06745268 in animal models.

PF-06745268 can be compared with other compounds that share structural or functional similarities. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AContains similar functional groupsAnticancer propertiesHigher selectivity for target enzymes
Compound BSimilar core structureAntiviral activityEnhanced solubility
Compound CRelated scaffoldAnti-inflammatory effectsDistinct metabolic pathway

Uniqueness of PF-06745268

PF-06745268 stands out due to its specific combination of structural elements that may confer unique biological properties not found in other similar compounds. Its synthesis methods and potential applications further differentiate it within its class.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Exact Mass

498.1879

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18

Explore Compound Types